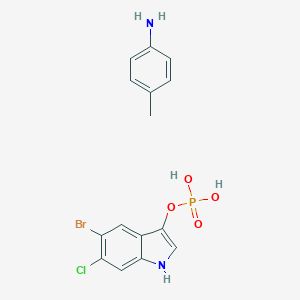
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Blotting Techniques
Magenta phosphate is used in the BCIP/NBT substrate system, which is versatile and functions in various blotting techniques, including Northern, Southern, and Western blotting. This system is employed for the detection of specific DNA, RNA, or protein molecules in these blotting methods .
In Situ Hybridization
In situ hybridization is another application where Magenta phosphate is utilized. It allows for the localization of specific nucleic acid sequences within fixed tissues and cells .
Immunohistochemistry
Immunohistochemistry involves the process of selectively identifying antigens in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens in biological tissues. Magenta phosphate plays a role in this application as well .
Microorganism Identification
Magenta phosphate is used in media for the identification of microorganisms. It serves as a useful compound in these mediums .
Biomedical Materials
Although not directly mentioned with Magenta phosphate, magnesium phosphate-based biomaterials are used in biomedical applications such as cements, ceramics, scaffolds, and coatings. This suggests potential research applications for Magenta phosphate in developing biomedical materials .
Enzyme and Protein Visualization
Magenta phosphate is used as a substrate for visualizing alkaline phosphatase activity. The end product is insoluble and magenta colored when used with nitroblue tetrazolium, which can be visually detected .
Bacterial Detection
Paper-based analytical devices employ Magenta phosphate for the colorimetric detection of bacteria such as Staphylococcus aureus and ESBL-positive bacteria .
Phosphoprotein Staining
Phos-tag™ Magenta staining is used for determining the phosphorylation status of proteins, which is crucial for evaluating their function, localization, and binding specificity .
Propiedades
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVYTJTZAKPOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165559 |
Source


|
| Record name | Magenta phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate | |
CAS RN |
154201-85-1 |
Source


|
| Record name | Magenta phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magenta phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the advantages of using Magenta Phosphate as a chromogen for alkaline phosphatase in immunohistochemistry compared to other commonly used chromogens?
A1: Magenta Phosphate offers several advantages over traditional chromogens like BCIP/NBT:
- Distinct Color for Multiplexing: Magenta Phosphate produces a vibrant magenta color that is easily distinguishable from other chromogens, particularly the brown precipitate formed by horseradish peroxidase-diaminobenzidine (HRP-DAB) []. This allows for clear differentiation of multiple targets in double or triple-labeling immunohistochemistry.
- Compatibility with Hematoxylin: The reaction product of Magenta Phosphate is insoluble in water, ethanol, and xylene, making it compatible with hematoxylin counterstaining []. This allows for better visualization of tissue morphology alongside the immunohistochemical staining.
- Permanent Mounting: The insolubility of the reaction product also allows for permanent mounting in resin-based media [], preserving the stained sections for long-term analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)







![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)



